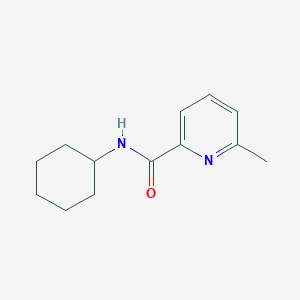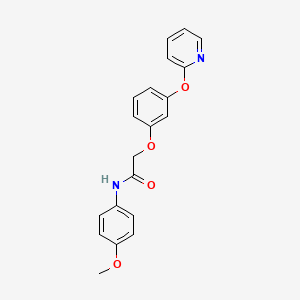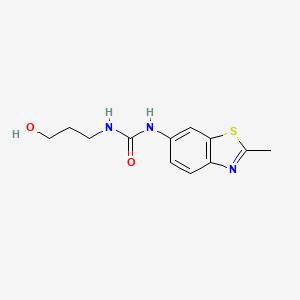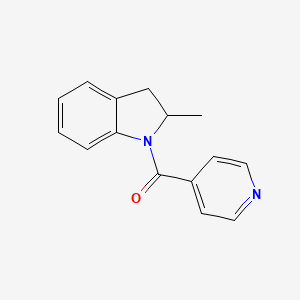
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone, also known as DIPM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DIPM belongs to the class of isoquinolines and is structurally similar to the naturally occurring alkaloid, berberine. In
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has also been found to increase the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potent anticancer activity against various cancer cell lines. 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of novel analogs of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone that can exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone and its potential applications in other fields such as immunology and infectious diseases.
Méthodes De Synthèse
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-chloro-6-methylpyridine followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction between the resulting amine and 2,2,2-trifluoroacetophenone in the presence of acetic acid.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been found to have neuroprotective effects against oxidative stress-induced damage and can improve cognitive function. In cardiovascular diseases, 3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone has been shown to have vasodilatory effects and can reduce blood pressure.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-8-15(17-12)16(19)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCLLHGTZIAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methylpyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)


![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)